molecular formula C14H15F2N3O2S B2913634 N-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide CAS No. 941985-51-9

N-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

Cat. No. B2913634
CAS RN: 941985-51-9
M. Wt: 327.35
InChI Key: NNSBDCOLQWKTAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the reaction of sodium sec-butylate with methyl iodide to form the sec-butyl methyl ether (2-methoxybutane) . Subsequently, the sec-butyl methyl ether reacts with the appropriate reagents to introduce the 1,3,4-oxadiazole moiety and the fluorine substituents on the benzamide ring. Detailed synthetic pathways and optimization strategies are documented in the literature.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has shown the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, demonstrating valuable therapeutic intervention possibilities for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Another study focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs, highlighting the essential role of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Optoelectronic Properties and Molecular Wires

A study on 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives explored their synthesis, redox, structural, and optoelectronic properties. These findings could pave the way for the development of new materials with potential applications in electronic devices and molecular electronics (Wang, Pålsson, Batsanov, & Bryce, 2006).

Herbicidal Activity

The synthesis and evaluation of 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline showcased its utility as a rice herbicide, indicating significant herbicidal activity against annual weeds under glasshouse and flooded paddy conditions, with low mammalian and environmental toxicity (Hwang et al., 2005).

Future Directions

: Santa Cruz Biotechnology. sec-Butyl methyl ether.

properties

IUPAC Name

N-[(5-butan-2-ylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2S/c1-3-8(2)22-14-19-18-11(21-14)7-17-13(20)12-9(15)5-4-6-10(12)16/h4-6,8H,3,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSBDCOLQWKTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

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